Valyl-N-phenylleucinamide
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Overview
Description
Valyl-N-phenylleucinamide is a chemical compound that belongs to the class of peptides It is composed of valine and phenylleucine residues, forming a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valyl-N-phenylleucinamide typically involves the condensation of valine and phenylleucine derivatives. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the valine and phenylleucine residues . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high throughput .
Chemical Reactions Analysis
Types of Reactions
Valyl-N-phenylleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted analogs of this compound .
Scientific Research Applications
Valyl-N-phenylleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in cellular processes and signaling pathways. It can be used in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development. It may have applications in designing peptide-based drugs with specific biological activities.
Industry: Utilized in the production of peptide-based materials and coatings. .
Mechanism of Action
The mechanism of action of Valyl-N-phenylleucinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Valyl-N-phenylleucinamide can be compared with other similar compounds, such as:
Valifenalate: A fungicide with a similar valine-based structure, used in agricultural applications.
N-Phenylleucinamide: A related compound with a simpler structure, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific combination of valine and phenylleucine residues, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H27N3O2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22)/t14-,15-/m0/s1 |
InChI Key |
LODYUHYUFPJMPF-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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